molecular formula C7H8N2O2 B104815 Methyl 6-aminopyridine-2-carboxylate CAS No. 36052-26-3

Methyl 6-aminopyridine-2-carboxylate

Cat. No.: B104815
CAS No.: 36052-26-3
M. Wt: 152.15 g/mol
InChI Key: OHIHEJTUXNQOPM-UHFFFAOYSA-N
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Description

Methyl 6-aminopyridine-2-carboxylate is an organic compound with the molecular formula C7H8N2O2. It appears as a white to yellow to orange powder or crystal and is known for its solubility in alcohol and ether, but not in water . This compound is used in various chemical reactions and has applications in multiple scientific fields.

Preparation Methods

Methyl 6-aminopyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-pyridinecarboxamide with ammonia and methanol . Another method includes the reaction of 6-aminopyridine-2-carboxylic acid with methanol in the presence of concentrated sulfuric acid, followed by refluxing for 16 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

Methyl 6-aminopyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, although detailed oxidation pathways are less commonly documented.

    Reduction: It can be reduced using common reducing agents, leading to the formation of different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

    Common Reagents and Conditions: Reagents such as sulfuric acid, methanol, and ammonia are frequently used in its reactions

    Major Products: The reactions typically yield various derivatives of pyridine, depending on the specific conditions and reagents used.

Scientific Research Applications

Overview

Methyl 6-aminopyridine-2-carboxylate is characterized by its molecular formula C7H8N2O2C_7H_8N_2O_2 and appears as a white to yellow crystalline powder. It is soluble in alcohol and ether but insoluble in water. The compound serves as a building block in organic synthesis and has been utilized in the development of biologically active molecules.

Organic Synthesis

This compound is extensively used as a building block in the synthesis of complex organic molecules. It plays a crucial role in:

  • Catalysis : The compound acts as a catalyst in various reactions, enhancing reaction rates and selectivity.
  • Synthesis of Pyridine Derivatives : It is involved in producing other pyridine derivatives that have significant biological activity.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit activity against cancer cell lines. For instance, it has been used in the synthesis of histone deacetylase inhibitors targeting breast cancer stem cells .
  • Glucokinase Activators : It serves as a substrate for developing glucokinase activators, which may offer new approaches to diabetes therapy .

Agrochemicals

This compound is also utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the use of this compound in synthesizing compounds that inhibit histone deacetylases (HDACs). These inhibitors showed promising results in reducing tumor growth in breast cancer models.

Case Study 2: Development of Glucokinase Activators

In another research initiative, this compound was employed to create novel glucokinase activators. These compounds were tested for their ability to enhance insulin secretion, showing potential for diabetes management.

Mechanism of Action

The mechanism of action of Methyl 6-aminopyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The amino group in the compound allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Methyl 6-aminopyridine-2-carboxylate can be compared with other similar compounds such as:

This compound stands out due to its specific reactivity and applications in various fields, making it a valuable compound in scientific research and industrial applications.

Biological Activity

Methyl 6-aminopyridine-2-carboxylate (MAPC) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties, synthesis, and potential applications of MAPC, supported by relevant case studies and research findings.

This compound has the molecular formula C7H8N2O2C_7H_8N_2O_2 and a molecular weight of approximately 150.15 g/mol. It typically appears as a white to yellow crystalline powder, with high purity levels often exceeding 98%. The compound features a pyridine ring substituted with both an amino group and a carboxylate ester, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that MAPC exhibits significant antimicrobial properties. A study focusing on pyridine derivatives demonstrated that compounds similar to MAPC showed effective inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, indicating potent antimicrobial potential .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Candida albicans16.69 - 78.23

Antiproliferative Activity

MAPC has also been evaluated for its antiproliferative effects against various cancer cell lines. A study reported that derivatives of aminopyridines, including MAPC, displayed promising activity against human cancer cell lines such as HeLa and MDA-MB-231. The presence of functional groups like -OH and -OMe in the structure was found to enhance the antiproliferative activity, with IC50 values significantly decreasing in modified compounds .

Cell Line IC50 (µM)
HeLa0.058
MDA-MB-2310.0046

The biological mechanisms underlying the activity of MAPC are still under investigation. Preliminary studies suggest that it may interact with specific receptors or enzymes involved in neurotransmitter dynamics or microbial growth regulation. Further research is needed to elucidate these interactions fully.

Synthesis and Derivatives

The synthesis of MAPC typically involves several steps starting from simpler pyridine derivatives. The structural modifications can lead to a variety of derivatives, each exhibiting unique biological activities. For instance, methylation at different positions on the pyridine ring can alter antimicrobial and antiproliferative properties significantly .

Case Studies

  • Antimicrobial Screening : A series of methyl-aminopyridine derivatives were synthesized and screened for their antimicrobial activity against common pathogens. Compounds showed varying degrees of effectiveness, with some achieving MIC values as low as 0.0048 mg/mL against E. coli and Candida albicans .
  • Antiproliferative Evaluation : Research focused on the antiproliferative effects of aminopyridine derivatives revealed that certain substitutions led to enhanced activity against cancer cell lines, indicating that MAPC could be a candidate for further drug development targeting specific cancers .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl 6-aminopyridine-2-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis often involves coupling 6-aminopyridine-2-carboxylic acid with methanol under acid-catalyzed esterification. Acyl chloride intermediates (e.g., using thionyl chloride) enhance nucleophilicity for ester formation, improving yields . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during acylation to minimize side reactions.
  • Solvent selection : Dichloromethane or DMF improves solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • NMR : 1H^1H-NMR peaks at δ 3.9 (s, COOCH3_3), δ 6.8–8.2 (pyridine ring protons), and δ 4.5 (NH2_2, broad singlet) .
  • FT-IR : Bands at 1720 cm1^{-1} (C=O ester), 1650 cm1^{-1} (C=N pyridine), and 3350 cm1^{-1} (N-H stretch) .
  • HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) confirms purity (>98%) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

  • Methodological Answer :

  • Solubility : Sparingly soluble in water (0.1–0.5 mg/mL); dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH2_2Cl2_2) .
  • Stability : Hygroscopic; store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELXL refinement determines:

  • Ring puckering : Cremer-Pople parameters quantify non-planarity (e.g., θ = 15° for pyridine ring distortion) .
  • Hydrogen bonding : N-H···O interactions stabilize crystal packing (d = 2.8–3.0 Å) .
  • Software tools : SHELX suite for structure solution and ORTEP-3 for graphical representation .

Q. What experimental and computational approaches address regioselectivity challenges in functionalizing the pyridine ring?

  • Methodological Answer :

  • Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at -78°C to selectively deprotonate the 6-amino group, enabling C-3 functionalization .
  • DFT calculations : B3LYP/6-31G(d) models predict electron density distribution, identifying reactive sites (e.g., C-4 as electrophilic hotspot) .

Q. How should researchers reconcile contradictory spectroscopic data (e.g., NMR shifts) between synthetic batches?

  • Methodological Answer :

  • Batch comparison : Analyze solvent traces (via 13C^{13}C-NMR) and residual catalysts (ICP-MS for metal contaminants).
  • Dynamic effects : Variable-temperature NMR identifies tautomeric equilibria (e.g., amine-imine shifts) .
  • Crystallographic validation : SXRD resolves ambiguities in proton assignments .

Q. What strategies improve the accuracy of computational models for predicting the reactivity of this compound derivatives?

  • Methodological Answer :

  • Multi-reference methods : CASSCF/MP2 for modeling excited-state behavior in photochemical reactions.
  • Solvent modeling : COSMO-RS to simulate solvent effects on reaction pathways .
  • Validation : Compare computed IR spectra with experimental data (RMSD < 5 cm1^{-1}) .

Properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHEJTUXNQOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550151
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36052-26-3
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Aminopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6-methylpyridin-2-amine (25 g, 231 mmol) and acetic anhydride (44 mL, 465 mmol) in tetrahydrofuran (188 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. Water (350 mL) was added to the obtained crystals, and the mixture was heated to 75° C., and potassium permanganate (87.1 g, 551 mmol) was gradually added over 45 min. The mixture was stirred for 3 hr, and filtered through celite, and the filtrate was concentrated. Hydrochloric acid/methanol solution (Tokyo Chemical Industry Co., Ltd., 350 mL) was added, and the mixture was heated under reflux for 24 hr. The reaction solution was concentrated, diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate. The obtained organic layers were mixed, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (6.28 g, yield 18%).
Quantity
25 g
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44 mL
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188 mL
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87.1 g
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Yield
18%

Synthesis routes and methods II

Procedure details

H2SO4 (3.0 eq.) was added to a suspension of 6-aminopyridine-2-carboxylic acid in MeOH (0.3 M). The reaction mixture was heated to reflux for 20 h. After cooling down, the solvent was reduced in vacuo and the residue was added to cooled sat. aq. NaHCO3. The aqueous phase was extracted with DCM (2×) and the combined organic extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent yielded the title compound as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6, 300K) δ 7.50 (1H, t, J=7.8 Hz), 7.18 (1H, d, J=7.3 Hz), 6.65 (1H, d, J=8.3 Hz), 6.28 (2H, bs), 3.79 (3H, s). MS (ES+) C7H8N2O2 requires: 152, found: 153 (M+H)+.
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Synthesis routes and methods III

Procedure details

6-Aminopyridine-2-carboxylic acid (5.0 g, 36 mmol) was dissolved in 50 ml of MeOH. To this was added acetyl chloride (9.0 ml, 126 mmol) in 50 ml of MeOH. The reaction was heated to reflux overnight. Concentrate to an orange oil and partition with EtOAc and water. The organic portions were washed with brine, dried (MgSO4) and concentrated to a yellow solid.
Quantity
5 g
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50 mL
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9 mL
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50 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Methyl 6-aminopyridine-2-carboxylate
Methyl 6-aminopyridine-2-carboxylate
Methyl 6-aminopyridine-2-carboxylate
Methyl 6-aminopyridine-2-carboxylate
Methyl 6-aminopyridine-2-carboxylate
Methyl 6-aminopyridine-2-carboxylate

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